1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents might include hydrazine derivatives, chlorinated thiophenes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The amino group or the thiophene ring can be oxidized under appropriate conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms in the thiophene ring can be substituted with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. The presence of multiple heterocyclic rings suggests it could interact with various biological targets, potentially leading to applications in drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chlorothiophen-2-yl)ethylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other heterocyclic compounds with oxadiazole, triazole, and thiophene rings. Examples could be:
- 1,2,5-oxadiazole derivatives
- 1,2,3-triazole derivatives
- Thiophene derivatives
Uniqueness
The uniqueness of 1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(1Z)-1-(5-chloroth
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-5-(methoxymethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN8O3S/c1-6(8-3-4-9(14)26-8)16-18-13(23)10-7(5-24-2)22(21-17-10)12-11(15)19-25-20-12/h3-4H,5H2,1-2H3,(H2,15,19)(H,18,23)/b16-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSRIMMFKTUKQW-SOFYXZRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(N(N=N1)C2=NON=C2N)COC)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=C(N(N=N1)C2=NON=C2N)COC)/C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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